molecular formula C12H21NO4 B13684314 Butoxy)carbonyl]amino}methyl)cyclopropane-1-

Butoxy)carbonyl]amino}methyl)cyclopropane-1-

Cat. No.: B13684314
M. Wt: 243.30 g/mol
InChI Key: XDJBBBVBSFWTGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl chloroformate and a Boc-protected amine. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to the target proteins .

Comparison with Similar Compounds

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate can be compared with other similar compounds such as:

    Ethyl (1R,2R)-rel-2-(aminomethyl)-cyclopropanecarboxylate: Lacks the Boc-protection, making it more reactive.

    Methyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate: Has a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclobutanecarboxylate: Contains a cyclobutane ring, which alters its steric properties and reactivity.

These comparisons highlight the unique structural features and reactivity of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

XDJBBBVBSFWTGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1CNC(=O)OC(C)(C)C

Origin of Product

United States

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